molecular formula C14H8ClNO3 B2477091 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid CAS No. 108500-13-6

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

Cat. No.: B2477091
CAS No.: 108500-13-6
M. Wt: 273.67
InChI Key: CQHIRACFGHCDQE-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position and a benzoic acid moiety at the 2-position.

Properties

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHIRACFGHCDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with aldehydes or acids under various reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Other methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chloro substituent at the 5-position of the benzoxazole ring, enhancing its biological activity. The synthesis typically involves the condensation of 2-aminophenol with appropriate aldehydes or acids. A notable method employs a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature, optimizing yield and purity.

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid exhibits potent antimicrobial activity against various microorganisms. Its mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

MicroorganismActivityMIC (µg/mL)
Escherichia coliInhibited32
Staphylococcus aureusInhibited16
Candida albicansModerate64

These findings suggest potential applications in treating bacterial and fungal infections.

Antifungal Activity:
The compound has shown antifungal properties comparable to established antifungal agents like voriconazole. It has been evaluated for its efficacy against various fungal strains, indicating its potential as a therapeutic agent in mycology.

Anticancer Activity:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's cytotoxic effects were assessed across different cancer cell lines, with varying IC50 values depending on the specific cell type. This suggests its potential as a candidate for cancer therapy .

Materials Science

The compound's unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules. Its applications extend to the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability under various conditions.

Case Study 1: Antimicrobial Evaluation

A study conducted by Fang et al. synthesized several derivatives of benzoxazole compounds, including this compound. The antimicrobial activities were evaluated using standard methods against Gram-positive and Gram-negative bacteria as well as yeast-like fungi. The results indicated significant inhibitory effects against tested strains, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In another investigation published in Biotech Asia, researchers performed molecular docking studies alongside biological evaluations of benzoxazole derivatives. The study found that certain derivatives exhibited high binding affinities to anticancer receptors and demonstrated promising anticancer activities in vitro, suggesting that modifications to the benzoxazole structure could enhance therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazole and Benzothiazole Derivatives

(a) 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Structure : Replaces the benzoic acid group with a 4-methoxyphenyl substituent and substitutes oxygen with sulfur in the heterocycle.
  • Activity : Exhibits broad bioactivity in heterocyclic drug discovery, though specific targets are less defined compared to the target compound .
  • Synthesis : Prepared via condensation reactions, emphasizing the role of methoxy groups in modulating solubility and binding .
(b) Ethyl-2-(5-Benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate
  • Structure : Integrates a tetrazole ring and an ester group instead of carboxylic acid.
  • Activity : Displays antimicrobial and antifungal properties, highlighting the impact of tetrazole moieties on broadening biological activity .
  • Synthesis : Multi-step reaction involving sodium azide and hydrazine hydrate, demonstrating synthetic complexity compared to the target compound’s straightforward reflux method .

Benzoic Acid Derivatives

(a) 2-(4-Methylbenzoyl)benzoic Acid
  • Structure : Substitutes the benzoxazole core with a 4-methylbenzoyl group.
  • Activity : Exhibits lower ΔGbinding values in docking studies, suggesting stronger receptor affinity compared to unsubstituted analogs .
(b) 2-(4-Methoxybenzoyl)benzoic Acid
  • Structure : Features a methoxy group instead of chlorine.
  • Activity : Similar ΔGbinding trends as the methyl derivative, with methoxy groups influencing electronic effects and hydrogen-bonding networks .

Functional Comparison: Pharmacological and Therapeutic Profiles

Anticonvulsant vs. Antimicrobial Activity

  • Target Compound : Shows specificity for anticonvulsant activity (49.6% yield in PTZ/MES models) due to the chloro-benzoic acid motif .
  • Tetrazole-Benzoxazole Hybrids : Prioritize antimicrobial activity (e.g., antifungal, antibacterial) via tetrazole-mediated disruption of microbial enzymes .

Methodological Variations

Compound Synthesis Method Yield/Purity Key Tools (e.g., SHELX, ORTEP)
Target Compound Reflux with 2-amino-5-chlorobenzoxazole 49.6%, >95% purity IR, $^1$HNMR, X-ray (SHELX)
Ethyl-2-(5-benzoxazol-2-yl)acetate Multi-step azide-alkyne cycloaddition Undisclosed FT-IR, $^1$HNMR
5-Chloro-2-(4-methoxyphenyl)-benzothiazole Condensation reaction High crystallinity X-ray (ORTEP-3)

Crystallographic Insights

  • The target compound’s structure was resolved using SHELX software, a gold standard in small-molecule crystallography .
  • Analogous benzothiazole derivatives employed ORTEP-3 for graphical representation of crystal structures, ensuring accurate bond-length and angle measurements .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid Benzoxazole + benzoic acid 5-Cl, -COOH Anticonvulsant Reflux
2-(4-Methylbenzoyl)benzoic acid Benzoyl + benzoic acid 4-CH$_3$ Enhanced receptor binding Docking-assisted synthesis
5-Chloro-2-(4-methoxyphenyl)benzothiazole Benzothiazole 4-OCH$_3$ Bioactive heterocyclic Condensation
Ethyl-2-(5-benzoxazol-2-yl)acetate Benzoxazole + tetrazole Tetrazole, ester Antimicrobial Multi-step azide reaction
MK-4305 (Suvorexant) Diazepan + benzoxazole 5-Cl, triazole Orexin receptor antagonist Alkaline hydrolysis

Biological Activity

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H10ClN2O3, with a molecular weight of approximately 288.69 g/mol. Its structure includes a benzoxazole ring substituted with a carboxylic acid group and a chlorine atom, enhancing its reactivity and biological properties.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The mechanism often involves interaction with microbial cell membranes or inhibition of specific metabolic pathways. For instance, studies have shown that this compound can inhibit the growth of various microorganisms by disrupting their cellular processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityMIC (µg/mL)
Escherichia coliInhibited32
Staphylococcus aureusInhibited16
Candida albicansModerate64

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The compound's IC50 values range significantly depending on the cell line tested.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung Cancer)0.25
MCF-7 (Breast Cancer)0.15
HeLa (Cervical Cancer)0.30

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The compound can interact with lipid membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways, promoting programmed cell death through the activation of caspases.

Case Studies

A notable study conducted by Kakkar et al. explored the anticancer properties of various benzoxazole derivatives, including this compound. The study found that this compound exhibited potent cytotoxicity against ovarian and lung cancer cell lines, highlighting its potential as an anticancer agent .

Another investigation focused on its antimicrobial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that the compound effectively reduced bacterial viability at low concentrations .

Q & A

Q. What are the common synthetic routes for 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid?

The synthesis typically involves coupling reactions between benzoic acid derivatives and substituted benzoxazole precursors. For example:

  • Amide coupling : Use of coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) to form bonds between carboxylic acids and amines under mild conditions .
  • Heterocyclic ring formation : Cyclization of precursors such as 5-chloro-2-aminophenol derivatives with benzoic acid esters in the presence of catalysts (e.g., polyphosphoric acid) to form the benzoxazole ring .
  • Post-functionalization : Chlorination at the 5-position of the benzoxazole ring using NN-chlorosuccinimide (NCS) in dichloromethane .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR are critical for confirming proton environments and carbon frameworks. For example, aromatic protons in the benzoxazole ring typically appear as doublets between δ\delta 7.3–8.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Used to verify molecular weight and isotopic patterns (e.g., chlorine’s 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} signature) .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths and angles. Orthorhombic systems with space groups like Pna21Pna2_1 are common for benzoxazole derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

The 1,3-benzoxazole moiety is associated with antimicrobial and enzyme-inhibitory activity. For example:

  • Antimicrobial screening : Derivatives show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .
  • Enzyme inhibition : The chloro-substituted benzoxazole acts as a scaffold for targeting trypanosomal enzymes, as seen in analogs with anti-parasitic activity .

Advanced Research Questions

Q. How can contradictions in bioactivity data between similar benzoxazole derivatives be resolved?

Discrepancies often arise from structural nuances (e.g., substitution patterns) or assay conditions. Methodological considerations include:

  • Structure-activity relationship (SAR) studies : Compare derivatives with varying substituents (e.g., methoxy vs. chloro groups) to isolate key functional groups .
  • Standardized bioassays : Use consistent protocols (e.g., MIC values for antimicrobial activity) and control for solvent effects (e.g., DMSO concentration) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like microbial enzymes .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in the chloro group : The chlorine atom’s position may require constrained refinement due to partial occupancy .
  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices, particularly in orthorhombic systems .
  • Data-to-parameter ratio : Ensure a ratio >10:1 by collecting high-resolution data (sinθ/λ>0.6\sin\theta/\lambda > 0.6) to avoid overfitting .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency .
  • Flow chemistry : Continuous reactors reduce side reactions and improve scalability for multi-step syntheses .

Q. What methodological approaches are used to study coordination complexes involving this compound?

  • X-ray absorption spectroscopy (XAS) : Probes metal-ligand interactions (e.g., with Cu2+^{2+} or Zn2+^{2+}) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes .
  • EPR spectroscopy : Detects paramagnetic species in copper or iron coordination systems .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

Solubility discrepancies (e.g., in DMSO vs. ethanol) often stem from:

  • Hydrogen-bonding capacity : The carboxylic acid group forms stronger H-bonds in polar solvents, enhancing solubility .
  • pH-dependent ionization : Solubility increases in basic buffers (pH >7) due to deprotonation of the carboxylic acid .
  • Experimental validation : Use nephelometry to quantify solubility limits and avoid subjective visual assessments .

Methodological Best Practices

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the benzoxazole ring .
  • Safety protocols : Use fume hoods during synthesis due to potential release of HCl gas during chlorination steps .

Q. How to validate purity for biological assays?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) and monitor for impurities at 254 nm .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

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